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Abstract
Two-Pore Channel 2 (TPC2), a cation channel primarily localized to the endolysosomal system,

has emerged as a critical regulator of intracellular signaling, with implications in a variety of

physiological and pathological processes, including cancer. This technical guide provides an in-

depth overview of the downstream effects of TPC2 inhibition by SG-094, a potent and selective

small molecule inhibitor. We will explore the molecular mechanisms of TPC2, the impact of its

inhibition on key cellular signaling pathways, and provide detailed experimental protocols for

investigating these effects. This document aims to serve as a comprehensive resource for

researchers in the fields of cell biology, oncology, and drug discovery.

Introduction to TPC2 and its Inhibitor SG-094
TPC2 is a voltage- and ligand-gated ion channel that is crucial for the regulation of

endolysosomal trafficking, calcium (Ca2+) homeostasis, and autophagy.[1] TPCs are activated

by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and

phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2] Dysregulation of TPC2 function has been

implicated in a range of diseases, including cancer, where it can influence processes such as

proliferation, angiogenesis, and metastasis.

SG-094 is a synthetic analog of the natural product tetrandrine and has been identified as a

potent inhibitor of TPC2.[3] It exhibits antiproliferative effects in cancer cell lines and has been

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b10827841?utm_src=pdf-interest
https://www.benchchem.com/product/b10827841?utm_src=pdf-body
https://www.benchchem.com/product/b10827841?utm_src=pdf-body
https://en.wikipedia.org/wiki/Two-pore_channel
https://pmc.ncbi.nlm.nih.gov/articles/PMC2966118/
https://www.benchchem.com/product/b10827841?utm_src=pdf-body
https://edoc.ub.uni-muenchen.de/26778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


shown to inhibit tumor growth in vivo.[3][4] SG-094 represents a valuable tool for elucidating

the physiological roles of TPC2 and for exploring its therapeutic potential as a drug target.

Quantitative Data on SG-094 Activity
The inhibitory and antiproliferative effects of SG-094 have been quantified in various studies.

The following table summarizes key quantitative data for SG-094.

Parameter Cell Line/System Value Reference

IC50 (Antiproliferative

Effect)

RIL175

(Hepatocellular

Carcinoma)

3.7 µM [4]

TPC2 Current

Inhibition

HEK293 cells

expressing TPC2-

EGFP

Potent inhibition of

PI(3,5)P2-elicited

currents

[4]

Inhibition of VEGF-

induced

Phosphorylation

Human Umbilical Vein

Endothelial Cells

(HUVECs)

Significant reduction

at 10 µM
[5]

Downstream Signaling Pathways Affected by SG-
094
Inhibition of TPC2 by SG-094 modulates several critical downstream signaling pathways,

primarily impacting cancer-related processes.

VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of

new blood vessels, which is essential for tumor growth and metastasis. TPC2 has been

implicated in VEGF signaling.[6] SG-094 has been shown to significantly reduce the VEGF-

induced phosphorylation of several key downstream effectors, including:

eNOS (endothelial Nitric Oxide Synthase): A key enzyme in the production of nitric oxide, a

signaling molecule involved in vasodilation.
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JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK)

family involved in stress responses and apoptosis.

MAPK (Mitogen-Activated Protein Kinase): A family of kinases that regulate a wide range of

cellular processes, including proliferation, differentiation, and survival.

AKT (Protein Kinase B): A central kinase in a signaling pathway that promotes cell survival

and growth.[5]

The inhibition of the phosphorylation of these proteins by SG-094 suggests that TPC2 activity is

upstream of these signaling cascades in the context of VEGF stimulation.
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VEGF signaling pathway and the inhibitory point of SG-094.
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Autophagy Regulation
Autophagy is a cellular process of degradation and recycling of cellular components. TPC2

plays a role in regulating autophagic flux.[7] TPC2 is thought to influence lysosomal pH, and its

activation can lead to lysosomal alkalinization, which in turn inhibits the fusion of

autophagosomes with lysosomes.[7] By inhibiting TPC2, SG-094 may therefore modulate

autophagic processes, a critical consideration in cancer therapy as autophagy can have both

pro- and anti-tumorigenic roles.

The signaling network involving TPC2 and autophagy is complex and involves the master

metabolic regulator mTOR (mammalian target of rapamycin). TPC2 activity can be inhibited by

mTOR, and TPC2 is required for intracellular Ca2+ signaling in response to mTOR inhibition.[8]

[9]
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TPC2's role in autophagy and the effect of SG-094.

Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the

downstream effects of SG-094.
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Cell Proliferation Assay (CellTiter-Blue® Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of

viable cells.

Materials:

CellTiter-Blue® Reagent (Promega)

96-well clear-bottom black plates

Cancer cell line of interest (e.g., RIL175)

Complete cell culture medium

SG-094 stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of SG-094 in complete medium from the stock solution. The final

DMSO concentration should be less than 0.1%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of SG-094. Include a vehicle control (medium with DMSO).
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Incubate for the desired time period (e.g., 72 hours).

Assay:

Add 20 µL of CellTiter-Blue® Reagent to each well.

Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be

optimized for the specific cell line.

Measure fluorescence at 560 nm (excitation) and 590 nm (emission) using a plate reader.

Data Analysis:

Subtract the average fluorescence of the no-cell control wells from all other wells.

Normalize the data to the vehicle control (set as 100% viability).

Plot the percentage of cell viability against the log of the SG-094 concentration and

determine the IC50 value using a non-linear regression curve fit.[10][11][12]
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Workflow for the CellTiter-Blue® cell proliferation assay.
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Whole-Endolysosomal Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the endolysosomal

membrane.

Materials:

HEK293 cells stably expressing TPC2-EGFP

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries

Micro-manipulator

Perfusion system

Cytosolic solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.2 with KOH

Pipette (luminal) solution (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 1 CaCl2, 10 MES, pH 4.6 with

NaOH

SG-094 stock solution

PI(3,5)P2 (agonist)

Procedure:

Cell Preparation:

Culture HEK293-TPC2-EGFP cells on glass coverslips.

Endolysosome Isolation (Vacuolin-1 method):

Treat cells with Vacuolin-1 (1 µM) for 1-4 hours to induce the formation of large

endolysosomes.

Patch-Clamp Recording:
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Transfer a coverslip to the recording chamber containing the cytosolic solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the pipette solution.

Under visual guidance (fluorescence microscopy for EGFP), approach an enlarged

endolysosome with the patch pipette.

Apply gentle suction to form a giga-ohm seal.

Rupture the membrane to achieve the whole-endolysosome configuration.

Data Acquisition:

Record baseline TPC2 currents.

Perfuse the chamber with a solution containing PI(3,5)P2 to activate TPC2 channels and

record the elicited currents.

Apply SG-094 in the presence of PI(3,5)P2 to measure the inhibitory effect on TPC2

currents.

Record currents at various holding potentials to generate current-voltage (I-V) curves.

Data Analysis:

Analyze the recorded currents using appropriate software (e.g., pCLAMP).

Measure the amplitude of the currents before and after the application of SG-094 to

quantify the percentage of inhibition.[13][14][15]

Western Blotting for Phosphorylated Proteins
This method is used to detect and quantify the levels of specific phosphorylated proteins in cell

lysates.

Materials:

HUVECs
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VEGF

SG-094

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer apparatus

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-eNOS, anti-phospho-JNK, anti-phospho-MAPK, anti-

phospho-AKT, and total protein antibodies)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment:

Culture HUVECs to near confluency.

Pre-treat cells with SG-094 (e.g., 10 µM) for 1 hour.

Stimulate cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

Protein Extraction:

Wash cells with ice-cold PBS.
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Lyse cells with ice-cold lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Detection and Analysis:

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities using densitometry software.

Normalize the phosphorylated protein levels to the total protein levels.[16][17]

Conclusion
SG-094 is a valuable chemical probe for studying the multifaceted roles of TPC2 in cellular

physiology and disease. Its ability to inhibit TPC2 provides a powerful tool to dissect the

downstream consequences of blocking this ion channel. The inhibition of key signaling

pathways involved in cancer progression, such as VEGF-mediated angiogenesis and the
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complex regulation of autophagy, highlights the therapeutic potential of targeting TPC2. The

experimental protocols detailed in this guide provide a framework for researchers to further

investigate the downstream effects of TPC2 inhibition by SG-094 and to explore its potential as

a novel anti-cancer agent. Further research is warranted to expand the quantitative dataset of

SG-094's activity across a broader range of cancer types and to fully elucidate the intricate

signaling networks governed by TPC2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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